Cas no 2680727-73-3 (2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acid)

2-Fluoro-3-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid is a fluorinated azetidine derivative with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a trifluoroacetyl group and a fluorine-substituted propanoic acid moiety, enhances its reactivity and binding affinity, making it a valuable intermediate for drug development. The azetidine ring contributes to conformational rigidity, which can improve target selectivity and metabolic stability. This compound is particularly useful in the synthesis of protease inhibitors and other bioactive molecules. Its fluorine atoms also enhance lipophilicity and bioavailability, facilitating penetration through biological membranes. Suitable for controlled reactions, it offers versatility in modifying pharmacophores for optimized therapeutic applications.
2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acid structure
2680727-73-3 structure
商品名:2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acid
CAS番号:2680727-73-3
MF:C8H9F4NO3
メガワット:243.155576467514
CID:5647162
PubChem ID:165909798

2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2680727-73-3
    • 2-fluoro-3-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid
    • EN300-28277488
    • 2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acid
    • インチ: 1S/C8H9F4NO3/c9-5(6(14)15)1-4-2-13(3-4)7(16)8(10,11)12/h4-5H,1-3H2,(H,14,15)
    • InChIKey: BFOTWKKJGZOFLL-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)O)CC1CN(C(C(F)(F)F)=O)C1

計算された属性

  • せいみつぶんしりょう: 243.05185580g/mol
  • どういたいしつりょう: 243.05185580g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28277488-1.0g
2-fluoro-3-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid
2680727-73-3 95.0%
1.0g
$1429.0 2025-03-19
Enamine
EN300-28277488-5.0g
2-fluoro-3-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid
2680727-73-3 95.0%
5.0g
$4143.0 2025-03-19
Enamine
EN300-28277488-0.05g
2-fluoro-3-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid
2680727-73-3 95.0%
0.05g
$1200.0 2025-03-19
Enamine
EN300-28277488-0.5g
2-fluoro-3-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid
2680727-73-3 95.0%
0.5g
$1372.0 2025-03-19
Enamine
EN300-28277488-2.5g
2-fluoro-3-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid
2680727-73-3 95.0%
2.5g
$2800.0 2025-03-19
Enamine
EN300-28277488-5g
2-fluoro-3-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid
2680727-73-3
5g
$4143.0 2023-09-09
Enamine
EN300-28277488-0.1g
2-fluoro-3-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid
2680727-73-3 95.0%
0.1g
$1257.0 2025-03-19
Enamine
EN300-28277488-10.0g
2-fluoro-3-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid
2680727-73-3 95.0%
10.0g
$6144.0 2025-03-19
Enamine
EN300-28277488-0.25g
2-fluoro-3-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid
2680727-73-3 95.0%
0.25g
$1315.0 2025-03-19
Enamine
EN300-28277488-1g
2-fluoro-3-[1-(trifluoroacetyl)azetidin-3-yl]propanoic acid
2680727-73-3
1g
$1429.0 2023-09-09

2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acid 関連文献

2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acidに関する追加情報

Exploring the Potential of 2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acid (CAS No. 2680727-73-3) in Modern Pharmaceutical Research

In the rapidly evolving field of medicinal chemistry, 2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acid (CAS No. 2680727-73-3) has emerged as a compound of significant interest. This fluorinated derivative, characterized by its unique azetidine ring and trifluoroacetyl moiety, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which combine a fluoro substituent with a propanoic acid backbone, offering a promising scaffold for designing novel bioactive molecules.

The compound's CAS number 2680727-73-3 serves as a critical identifier in chemical databases, ensuring precise tracking in pharmacological studies. Its molecular architecture, featuring both fluorine atoms and an azetidin-3-yl group, contributes to enhanced metabolic stability and bioavailability—key factors in modern drug design. These attributes align with current industry trends favoring fluorinated compounds, which are increasingly prominent in treatments for metabolic disorders and inflammatory conditions.

Recent advancements in AI-driven drug discovery have further amplified interest in 2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acid. Computational models suggest its potential as a building block for protease inhibitors or enzyme modulators, addressing frequent queries about "next-generation small molecule therapeutics." The compound's trifluoroacetyl group, in particular, is being investigated for its role in improving target binding affinity, a hot topic in structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the incorporation of fluorine atoms at strategic positions enhances the compound's polarity and lipophilicity balance—a frequently searched concept in "drug solubility optimization." Laboratories specializing in fluorinated heterocycles are exploring scalable production methods for CAS 2680727-73-3, responding to growing demand from pharmaceutical developers seeking novel carboxylic acid derivatives with improved pharmacokinetic profiles.

Environmental considerations also play a role in current research on this compound. With increasing focus on "green chemistry in pharma," scientists are evaluating sustainable approaches to synthesize 2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acid while minimizing waste generation. This aligns with industry-wide searches for "eco-friendly fluorination techniques" and "biodegradable pharmaceutical intermediates."

Analytical characterization of CAS 2680727-73-3 remains an active area of investigation, particularly regarding its stereochemical properties and crystalline forms. Advanced techniques like X-ray crystallography and NMR spectroscopy are being employed to fully elucidate its three-dimensional structure—a subject of numerous "molecular conformation analysis" queries in scientific literature.

As the pharmaceutical industry continues to explore targeted therapies, the versatility of 2-fluoro-3-1-(trifluoroacetyl)azetidin-3-ylpropanoic acid positions it as a valuable candidate for further development. Its combination of fluorine chemistry and rigid heterocyclic systems addresses multiple contemporary challenges in medicinal chemistry, making it a compound worth watching in coming years.

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